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Introduction

Centanafadine is a novel serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) under
investigation for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD).[1] As with any
centrally acting compound, a thorough evaluation of its abuse potential is a critical component
of the drug development process and a key consideration for regulatory agencies. This
document provides detailed application notes and protocols for the comprehensive assessment
of the abuse potential of centanafadine hydrochloride, drawing from preclinical and clinical
research findings.

Centanafadine's mechanism of action, involving the inhibition of norepinephrine, dopamine,
and serotonin reuptake, necessitates a multifaceted approach to abuse liability testing.[1] Its
distinct pharmacological profile, with a higher affinity for the norepinephrine transporter followed
by the dopamine and serotonin transporters, suggests a potentially different abuse liability
profile compared to traditional stimulants.[2][3]

This document outlines the standard methodologies for in vitro, preclinical, and clinical studies
designed to elucidate the abuse potential of centanafadine, providing researchers with a
framework for conducting these essential evaluations.

In Vitro Receptor Binding Studies
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Application Note: The initial step in assessing the abuse potential of a compound like
centanafadine is to determine its binding affinity for and functional activity at key central
nervous system targets associated with drug abuse. For centanafadine, this primarily involves
evaluating its interaction with the dopamine (DAT), norepinephrine (NET), and serotonin
(SERT) transporters. A higher affinity for DAT is often correlated with stimulant-like abuse
potential.

Experimental Protocol: Radioligand Binding Assays

e Objective: To determine the in vitro binding affinity (IC50 or Ki) of centanafadine
hydrochloride for human DAT, NET, and SERT.

o Materials:

o Cloned human transporters (hDAT, hNET, hSERT) expressed in a stable cell line (e.qg.,
HEK?293 cells).

o Radioligands specific for each transporter (e.g., [BH]WIN 35,428 for DAT, [3H]nisoxetine for
NET, [*H]citalopram for SERT).

o Centanafadine hydrochloride dissolved in an appropriate vehicle.

o Incubation buffer, filtration apparatus, and scintillation counter.

e Procedure:

o Prepare cell membranes expressing the transporter of interest.

o In a multi-well plate, incubate the cell membranes with a fixed concentration of the specific
radioligand and varying concentrations of centanafadine.

o Allow the binding reaction to reach equilibrium.

o Terminate the reaction by rapid filtration through glass fiber filters to separate bound and
free radioligand.

o Wash the filters to remove non-specific binding.
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o Measure the radioactivity retained on the filters using a scintillation counter.

o Data Analysis:

o Calculate the percentage of specific binding at each concentration of centanafadine.

o Generate a concentration-response curve by plotting the percentage of inhibition of
radioligand binding against the logarithm of the centanafadine concentration.

o Determine the IC50 value (the concentration of centanafadine that inhibits 50% of specific
radioligand binding) from the curve using non-linear regression analysis.

o If applicable, convert the IC50 value to a Ki (inhibition constant) value using the Cheng-
Prusoff equation.

Data Presentation:

Centanafadine IC50

Transporter Radioligand Reference
(nM)

Human

Norepinephrine [BH]nisoxetine 6 [3]1[4]

Transporter (hNET)

Human Dopamine

[FBH]WIN 35,428 38 [3][4]
Transporter (hDAT)

Human Serotonin

3H]citalopram 83 3[4
Transporter (RSERT) B P [3114]

Diagram of Centanafadine's Mechanism of Action:
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Centanafadine's Triple Reuptake Inhibition

Preclinical Abuse Potential Assessment

Application Note: Preclinical behavioral pharmacology studies in animals are essential for
predicting the abuse liability of a new drug in humans. The two most common and predictive
models for stimulant-like drugs are drug discrimination and intravenous self-administration.

Drug Discrimination Studies

Application Note: Drug discrimination paradigms assess the subjective effects of a drug.
Animals are trained to recognize the interoceptive cues of a known drug of abuse (e.g.,
cocaine) and to differentiate it from a vehicle. A test drug that "substitutes"” for the training drug
is predicted to have similar subjective effects and, therefore, a similar abuse potential. Studies
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have shown that centanafadine fully substitutes for the discriminative stimulus effects of
cocaine in rats and rhesus monkeys.[5]

Experimental Protocol: Cocaine Discrimination in Rats

¢ Objective: To determine if centanafadine produces cocaine-like discriminative stimulus
effects in rats.

e Animals: Male Sprague-Dawley or Wistar rats, weighing 250-300g at the start of the
experiment.

o Apparatus: Standard two-lever operant conditioning chambers equipped with a food pellet
dispenser.

e Training Procedure:
o Rats are first trained to press a lever for food reinforcement on a fixed-ratio (FR) schedule.

o Once responding is stable, discrimination training begins. Before each daily session, rats
are administered either cocaine (e.g., 10 mg/kg, i.p.) or saline.

o Following cocaine administration, responses on one lever (the "drug"” lever) are reinforced
with food. Following saline administration, responses on the other lever (the "vehicle"
lever) are reinforced.

o Training continues until rats reliably select the correct lever based on the pre-session
injection (e.g., >80% correct responses for 10 consecutive days).

o Testing Procedure:
o Once the discrimination is acquired, test sessions are conducted.

o Various doses of centanafadine (and the training drug, cocaine, as a positive control) are
administered before the session.

o During test sessions, responses on either lever are recorded but not reinforced to avoid
influencing the choice.
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o The percentage of responses on the drug-appropriate lever is measured.

o Data Analysis:
o Full substitution is defined as 280% of responses on the drug-appropriate lever.
o Partial substitution is defined as 20-79% of responses on the drug-appropriate lever.
o No substitution is defined as <20% of responses on the drug-appropriate lever.
o A dose-response curve for centanafadine's substitution for cocaine is generated.

Data Presentation:

Centanafadine

Species Training Drug Outcome Reference
Doses

Rats Cocaine Not specified Full substitution [5]

Rhesus Monkeys  Cocaine Not specified Full substitution [5]

Diagram of Drug Discrimination Workflow:

© 2025 BenchChem. All rights reserved. 6/13 Tech Support


https://pdfs.semanticscholar.org/02b0/2734433d41b41a6b7efab644954445de9c70.pdf
https://pdfs.semanticscholar.org/02b0/2734433d41b41a6b7efab644954445de9c70.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606595?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Training Phase

Train animal to press lever for food

'

Train to discriminate between
Cocaine and Saline injections

Testin§ Phase

Administer test drug (Centanafadine)
or control

l

Observe lever choice
(Drug vs. Saline lever)

Outcome

Partial Substitution
(20-79% drug lever)

No Substitution
(<20% drug lever)

Full Substitution
(>80% drug lever)

Click to download full resolution via product page

Drug Discrimination Experimental Flow

Self-Administration Studies

Application Note: Intravenous self-administration is considered the gold standard for assessing
the reinforcing effects of a drug, which is a key component of its abuse potential. Animals are
trained to perform a task (e.g., lever pressing) to receive an intravenous infusion of a drug. If a
drug maintains responding above vehicle levels, it is considered to have reinforcing properties.
While specific self-administration data for centanafadine is not readily available in the public
domain, a general protocol for stimulants is provided. Based on its mechanism of action,
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particularly its inhibition of dopamine reuptake, it is plausible that centanafadine would be self-
administered by animals.

Experimental Protocol: Intravenous Self-Administration in Rats
o Objective: To determine if centanafadine has reinforcing effects in rats.
e Animals: Male Wistar or Sprague-Dawley rats with indwelling intravenous catheters.

o Apparatus: Operant conditioning chambers equipped with two levers, a drug infusion pump,
and a swivel system to allow for free movement of the animal.

e Procedure:

o Rats are trained to press one of two levers (the "active" lever) to receive an intravenous
infusion of a known reinforcer, such as cocaine (e.g., 0.5 mg/kg/infusion), on an FR
schedule. The other lever (“inactive™) has no programmed consequences.

o Once responding for the training drug is stable, substitution sessions begin.

o Different doses of centanafadine (or saline as a negative control) are made available for
self-administration.

o The number of infusions earned per session is recorded.
e Data Analysis:

o Adrug is considered to have reinforcing effects if it maintains a significantly higher number
of infusions compared to saline.

o A dose-response curve is generated to determine the range of doses over which the drug
is reinforcing.

Human Abuse Potential (HAP) Assessment

Application Note: The Human Abuse Potential (HAP) or Human Abuse Liability (HAL) study is a
critical clinical trial designed to assess the subjective effects, "liking," and potential for abuse of
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a new drug in a population of experienced recreational drug users. A HAP study was conducted
for centanafadine (NCT02144415).[6]

Experimental Protocol: Human Abuse Potential Study

» Objective: To evaluate the abuse potential of single oral doses of centanafadine immediate-
release (IR) compared to placebo and active comparators (d-amphetamine and
lisdexamfetamine) in experienced recreational stimulant users.

o Study Design: A randomized, double-blind, placebo- and active-controlled, five-arm
crossover study.

o Participants: Healthy adult male and female recreational stimulant users who can distinguish
the effects of a known stimulant from placebo.

e Treatments:

o

Centanafadine IR (400 mg and 800 mg)

[¢]

d-amphetamine (e.g., 40 mg)

[¢]

Lisdexamfetamine (e.g., 100 mg)

Placebo

[e]

e Procedure:

o Each participant receives each of the five treatments in a randomized order, with a
sufficient washout period between each treatment.

o Subijective effects are assessed at multiple time points post-dose using validated
guestionnaires, including Visual Analog Scales (VAS) for "Drug Liking," "Overall Drug
Liking," "Good Effects," "Bad Effects," and "Take Drug Again."

e Primary Endpoint: The primary endpoint is typically the peak effect (Emax) on the "Drug
Liking" VAS.

e Data Analysis:
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o The Emax for "Drug Liking" for each dose of centanafadine is compared to placebo and
the active comparators using appropriate statistical methods (e.g., mixed-effects models).

o Secondary endpoints are also analyzed to provide a comprehensive profile of the drug's
subjective effects.

Data Presentation:

Primary Outcome o
Treatment Key Findings Reference
Measure

At high doses,
produced aversive
effects (nausea,
vomiting, dysphoria)
that preceded any
"Drug Liking" VAS "liking" effects. [7]

"Liking" was

Centanafadine IR
(400 mg, 800 mg)

approximately two-
thirds that of
amphetamines but

with a delayed onset.

Produced immediate
d-amphetamine "Drug Liking" VAS positive subjective [7]

effects.

) ) o Produced positive
Lisdexamfetamine "Drug Liking" VAS o [7]
subjective effects.

o Minimal subjective
Placebo "Drug Liking" VAS [7]
effects.

Diagram of Human Abuse Potential Study Design:
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Human Abuse Potential Study Workflow

Summary and Conclusions

The evaluation of centanafadine hydrochloride's abuse potential involves a tiered approach,
beginning with its in vitro receptor binding profile, followed by preclinical behavioral studies,
and culminating in a definitive human abuse potential study.

 In Vitro: Centanafadine demonstrates a triple monoamine reuptake inhibitor profile with a
preferential affinity for NET, followed by DAT and SERT.
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» Preclinical: In drug discrimination studies, centanafadine fully substitutes for cocaine,
suggesting it produces similar subjective effects to a known stimulant. While specific self-
administration data is not publicly available, its dopaminergic activity suggests it would likely
be reinforcing.

 Clinical: The human abuse potential study revealed a unique profile for centanafadine. At
supratherapeutic doses, it produced aversive effects that preceded and potentially limited its
rewarding effects. While some "liking" was observed, it was delayed and of a lesser
magnitude compared to traditional stimulants.

In conclusion, the available data suggest that centanafadine possesses some abuse potential,
as indicated by its dopaminergic activity and substitution for cocaine in preclinical models.
However, the aversive effects observed at higher doses in the human abuse potential study
may serve to limit its overall abuse liability compared to conventional stimulants. This
comprehensive evaluation provides a robust framework for understanding the abuse potential
of centanafadine and informs its potential scheduling and clinical use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Evaluating the Abuse Potential of Centanafadine
Hydrochloride: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b606595#methods-for-evaluating-the-
abuse-potential-of-centanafadine-hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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